Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
CAS No.: 6289-46-9
Cat. No.: VC2313066
Molecular Formula: C10H12O6
Molecular Weight: 228.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6289-46-9 |
|---|---|
| Molecular Formula | C10H12O6 |
| Molecular Weight | 228.2 g/mol |
| IUPAC Name | dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C10H12O6/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | MHKKFFHWMKEBDW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC(=O)C(CC1=O)C(=O)OC |
| Canonical SMILES | COC(=O)C1CC(=O)C(CC1=O)C(=O)OC |
Introduction
Chemical Structure and Identification
Molecular Identity
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is an organic compound featuring a cyclohexane ring backbone with two ketone groups at positions 2 and 5, along with two methyl ester functionalities at positions 1 and 4. This arrangement creates a symmetrical molecule with multiple reactive centers . The compound is known by several synonyms in scientific literature, including dimethyl succinylsuccinate, dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, and DMSS, though the full chemical name is preferred in formal scientific documentation .
Chemical Identifiers
The compound possesses several standard chemical identifiers that facilitate its unambiguous recognition in scientific databases and literature. These identifiers are crucial for researchers seeking information about this specific compound.
| Identifier Type | Value |
|---|---|
| CAS Number | 6289-46-9 |
| Molecular Formula | C₁₀H₁₂O₆ |
| Molecular Weight | 228.20 g/mol |
| InChI Key | MHKKFFHWMKEBDW-UHFFFAOYNA-N |
| SMILES | COC(=O)C1CC(=O)C(CC1=O)C(=O)OC |
| MDL Number | MFCD00001607 |
| PubChem CID | 94866 |
Table 1: Standard chemical identifiers for Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Physicochemical Properties
Physical Characteristics
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate exists as a solid at room temperature, with physical properties that influence its handling, storage, and applications in various chemical processes.
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Melting Point | 152-157°C |
| Boiling Point | 350.5±42.0°C at 760 mmHg |
| Density | 1.3±0.1 g/cm³ |
| Flash Point | 156.1±27.9°C |
| Index of Refraction | 1.482 |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C |
| Water Solubility | 0.0016 g/L |
| LogP | -0.23 |
| PSA | 86.74000 |
Table 2: Physicochemical properties of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Chemical Reactivity
Reactive Centers
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate contains multiple reactive centers that confer its chemical versatility. The carbonyl groups at positions 2 and 5 of the cyclohexane ring can participate in nucleophilic addition reactions, while the ester functionalities at positions 1 and 4 are susceptible to hydrolysis, transesterification, and other ester-specific transformations .
Key Reactions
The compound demonstrates notable reactivity in several important chemical transformations:
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It reacts with 2,4-diamino-phenol to produce 2,5-bis-(3-amino-4-hydroxy-phenylamino)-cyclohexa-1,4-diene-1,4-dicarboxylic acid dimethyl ester, demonstrating its ability to undergo substitution at the ketone positions .
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The compound participates in condensation reactions, which are fundamental to its applications in the synthesis of complex molecules and polymeric materials .
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Its ester groups can undergo hydrolysis under appropriate conditions to yield the corresponding dicarboxylic acid, providing an entry point to additional derivative compounds .
Synthesis Methods
Laboratory Preparation
While the search results don't provide explicit synthesis methods for Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, general synthetic approaches for similar compounds typically involve esterification of the corresponding dicarboxylic acid with methanol in the presence of an acid catalyst. The cyclohexanedione core structure would need to be established prior to or during the esterification process .
Industrial Production
Applications
Pigment Production
One of the primary industrial applications of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is in the production of commercially important pigments, particularly pigment red 122 and pigment violet 19 . These pigments are widely used in various industries, including printing inks, paints, and plastic colorants, highlighting the compound's significance in color chemistry.
Chemical Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in reactions involving its ketone and ester functionalities. Its ability to react with various amines and other nucleophiles makes it useful in the preparation of more complex molecules .
| Classification | Details |
|---|---|
| Hazard Codes | Xi: Irritant |
| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system, and skin) |
| Safety Phrases | S37/39 (Wear suitable gloves and eye/face protection) S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) S24/25 (Avoid contact with skin and eyes) |
| WGK Germany | 1 (Slightly hazardous to water) |
Table 3: Safety classification of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Comparative Analysis
Structural Analogues
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate belongs to a family of diester cyclohexanedione derivatives. A notable structural analogue is Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS: 787-07-5), which differs only in having ethyl ester groups instead of methyl esters.
Comparative Properties
The methyl and ethyl ester variants share similar core reactivity patterns but differ in certain physicochemical properties. The ethyl ester derivative (Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate) has:
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Higher molecular weight (256.26 g/mol compared to 228.20 g/mol for the dimethyl variant)
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Slightly different solubility profile
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Similar reaction patterns but potentially different reaction rates due to the steric effects of the larger ethyl groups
These differences, though subtle, can be significant in specific applications where precise control of physical properties or reaction kinetics is required.
Research Significance
Current Research Applications
Current research involving Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate appears to focus on its utility in synthetic organic chemistry, particularly in the development of new synthetic methodologies and the preparation of functional materials .
Future Research Directions
Potential future research directions might include:
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Development of new catalytic methods for functionalization of the cyclohexanedione core
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Exploration of novel polymerization pathways utilizing the compound's bifunctional nature
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Investigation of potential biological activities of derivatives
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Design of sustainable synthetic routes to this compound from renewable resources
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